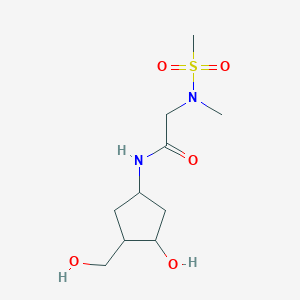
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C10H20N2O5S and its molecular weight is 280.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopentyl ring with hydroxymethyl and sulfonamide substituents, which may influence its solubility, stability, and interaction with biological macromolecules. Understanding these properties is crucial for predicting its biological activity.
Chemical Structure
- Molecular Formula : C12H19N3O4S
- Molecular Weight : 303.36 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structural motifs can exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Some derivatives of sulfonamide compounds have shown antimicrobial activity against various pathogens.
- Anticancer Potential : The ability to inhibit carbonic anhydrases (CAs), particularly isoforms linked to tumor progression (hCA IX and hCA XII), has been noted in structurally related compounds. This suggests that this compound could also possess anticancer properties through similar mechanisms.
Case Studies and Research Findings
-
Inhibition of Carbonic Anhydrases :
- A study on coumarin derivatives indicated that modifications in the structure can lead to selective inhibition of hCA IX and hCA XII, which are implicated in cancer progression. The K_i values for potent inhibitors ranged from 0.48 to 3.33 µM . Given the structural similarities, this compound may exhibit comparable inhibitory effects.
-
Antimicrobial Activity :
- Research has shown that certain sulfonamide derivatives possess significant antibacterial properties. For instance, compounds with similar sulfonamide groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria . This suggests a potential for this compound in treating bacterial infections.
- Structural Analysis :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5S/c1-12(18(2,16)17)5-10(15)11-8-3-7(6-13)9(14)4-8/h7-9,13-14H,3-6H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCVWXHOCSPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC(C(C1)O)CO)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













